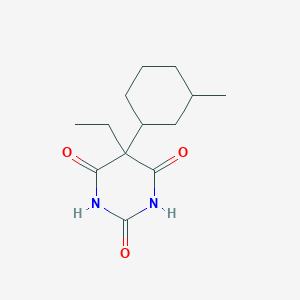
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(2-hydroxyethyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(2-hydroxyethyl)glycinamide is a synthetic peptide compound It is composed of a sequence of amino acids, including tyrosine, alanine, phenylalanine, and glycine, with a hydroxyethyl group attached to the glycine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(2-hydroxyethyl)glycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection and coupling: The protecting group is removed, and the next amino acid, also protected at the N-terminus, is coupled to the growing chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 are repeated for each subsequent amino acid in the sequence.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automation and optimization of reaction conditions are crucial for efficient production.
化学反应分析
Types of Reactions
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(2-hydroxyethyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dopaquinone.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of dopaquinone or other oxidized derivatives.
Reduction: Cleavage of disulfide bonds, if present.
Substitution: Formation of substituted derivatives at the hydroxyethyl group.
科学研究应用
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(2-hydroxyethyl)glycinamide has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or a bioactive peptide.
Industry: Utilized in the development of novel biomaterials and as a standard in analytical techniques.
作用机制
The mechanism of action of L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(2-hydroxyethyl)glycinamide depends on its specific application. In general, it may interact with molecular targets such as enzymes, receptors, or other proteins. The hydroxyethyl group can enhance its solubility and facilitate interactions with hydrophilic environments. The peptide sequence can mimic natural substrates or inhibitors, allowing it to modulate biological pathways.
相似化合物的比较
Similar Compounds
L-Tyrosyl-D-alanyl-L-phenylalanyl-L-glutamyl-L-valyl-L-valyl: Another synthetic peptide with a similar sequence but different amino acid composition.
L-Tyrosyl-D-alanylglycyl-D-phenylalanyl-L-methionine: A peptide with a similar backbone but different side chains.
Uniqueness
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-(2-hydroxyethyl)glycinamide is unique due to the presence of the hydroxyethyl group, which can influence its solubility, stability, and interactions with biological molecules. This structural feature distinguishes it from other similar peptides and can provide specific advantages in certain applications.
属性
CAS 编号 |
83579-01-5 |
|---|---|
分子式 |
C25H33N5O6 |
分子量 |
499.6 g/mol |
IUPAC 名称 |
(2S)-2-amino-N-[(2R)-1-[[(2S)-1-[[2-(2-hydroxyethylamino)-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C25H33N5O6/c1-16(29-24(35)20(26)13-18-7-9-19(32)10-8-18)23(34)30-21(14-17-5-3-2-4-6-17)25(36)28-15-22(33)27-11-12-31/h2-10,16,20-21,31-32H,11-15,26H2,1H3,(H,27,33)(H,28,36)(H,29,35)(H,30,34)/t16-,20+,21+/m1/s1 |
InChI 键 |
NHMQFFYYKMTOEJ-CZAAIQMYSA-N |
手性 SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCCO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
规范 SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCCO)NC(=O)C(CC2=CC=C(C=C2)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Butanedioic acid, bis[(3-methoxyphenyl)methylene]-](/img/structure/B14414006.png)
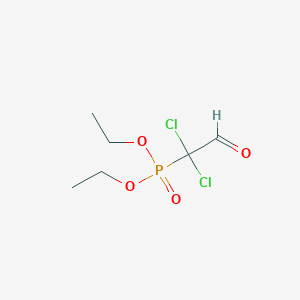
![Methyl {[(benzyloxy)carbonyl]amino}(oxo)acetate](/img/structure/B14414013.png)
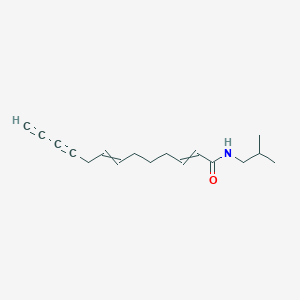
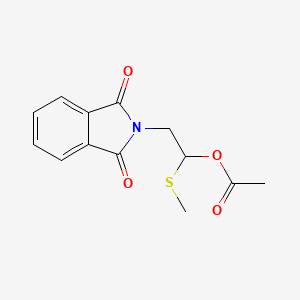
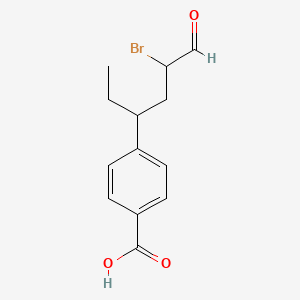
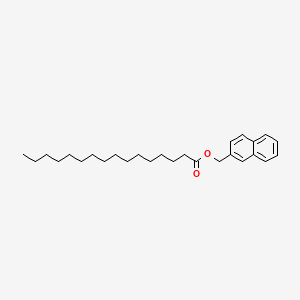


![3-[(4-Methyl-1-oxo-1lambda~5~-pyridine-2-sulfonyl)methyl]benzonitrile](/img/structure/B14414054.png)
![7-Ethoxy-7-methylbicyclo[2.2.1]heptane](/img/structure/B14414058.png)
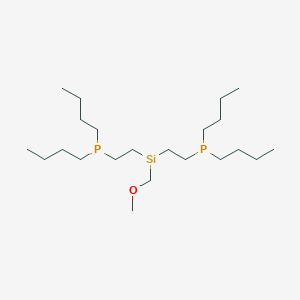
![2-Butanone, 3,3-dimethyl-1-phenyl-1-[(trimethylsilyl)oxy]-](/img/structure/B14414077.png)
